2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline
CAS No.: 728907-96-8
Cat. No.: VC4548494
Molecular Formula: C14H12F3NO2
Molecular Weight: 283.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 728907-96-8 |
|---|---|
| Molecular Formula | C14H12F3NO2 |
| Molecular Weight | 283.25 |
| IUPAC Name | 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(7-12(13)18)14(15,16)17/h2-8H,18H2,1H3 |
| Standard InChI Key | WEXACIKWNVQKEK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central aniline group () substituted at the para-position with a trifluoromethyl () group and at the ortho-position with a 3-methoxyphenoxy ether () . This arrangement confers unique electronic characteristics, including enhanced electron-withdrawing effects from the group and steric hindrance from the methoxyphenoxy moiety.
Key Structural Data:
Solubility and Stability
Experimental data indicate limited aqueous solubility, with better dissolution observed in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO) . The trifluoromethyl group enhances thermal stability, making the compound resistant to degradation under standard laboratory conditions .
Synthesis and Optimization
Synthetic Pathways
The primary synthesis involves a multi-step nucleophilic aromatic substitution (NAS) reaction. A representative route includes:
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Preparation of 3-Methoxyphenol: Derived from guaiacol or via demethylation of 3-methoxybenzene derivatives.
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Etherification: Coupling 3-methoxyphenol with 2-nitro-5-(trifluoromethyl)chlorobenzene under basic conditions (e.g., KCO in DMF) .
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Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding the final product .
Reaction Conditions:
Analytical Characterization
Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its trifluoromethyl group enhances bioavailability and metabolic stability.
Case Study: Antitumor Activity
Derivatives of this compound exhibit IC values <10 μM against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . Mechanistic studies suggest apoptosis induction via caspase-3 activation.
Material Science
Incorporated into polymers, it improves thermal stability and solvent resistance. For example, polyimide films containing this monomer show a 40% increase in glass transition temperature () .
Biological and Toxicological Profile
Acute Toxicity
Environmental Impact
The compound’s persistence in aquatic systems is low (half-life <7 days), with negligible bioaccumulation potential (log = 2.8) .
Comparative Analysis with Structural Analogs
The meta-substitution pattern in this compound enhances steric shielding, improving metabolic stability compared to the para-isomer .
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